The compound is categorized under prostaglandin derivatives, specifically as a member of the one-series prostaglandins due to its saturated chain structure. It is synthesized from parent prostaglandins through chemical modifications that enhance its therapeutic efficacy and reduce side effects. The chemical identification of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha includes the CAS number 1027401-98-4 and a molecular formula of C24H35F3O5 with a molecular weight of 460.5 g/mol .
The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves several key steps:
These synthetic routes are optimized to maximize yield while minimizing by-products and ensuring the stability of the final compound.
The molecular structure of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha can be described as follows:
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha participates in various chemical reactions typical for prostaglandins:
The mechanism of action for 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha primarily involves:
The physical and chemical properties of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha include:
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha has several scientific applications:
This compound exemplifies how modifications to natural products can lead to enhanced therapeutic agents with specific applications in medicine.
17-Trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1α (17-TFM-PGF1α; CAS 1027401-98-4) is a synthetically modified prostaglandin analog with the molecular formula C₂₄H₃₅F₃O₅ and a molecular weight of 460.53 g/mol [3] [7]. Its structure features three critical modifications:
The compound exhibits chirality at multiple carbon centers (e.g., C-15, C-11, C-9), with the natural configuration ([15S,11R,9α]) being essential for biological activity. No geometric isomers are possible due to saturation at C13-C14, though enantiomeric purity is crucial during synthesis [7].
The synthesis of 17-TFM-PGF1α involves a multi-step sequence starting from core prostaglandin intermediates:1. Core Modifications:- Aryl coupling at C-17 via Wittig or Heck reactions to introduce the trifluoromethylphenyl group.- Catalytic hydrogenation (Pd/C or PtO₂) saturates the 13,14-double bond, minimizing byproducts like over-reduced chains [4] [6].2. Optimization Challenges:- Stereoselectivity: Asymmetric hydrogenation ensures >98% enantiomeric excess at C15 [6].- Protection Strategies: Temporary silyl ethers shield hydroxyl groups during aryl coupling to prevent side reactions [8].3. Yield Enhancement:- High-pressure hydrogenation (50–100 psi) reduces reaction time from 24h to 6h, improving throughput [6].- Chromatographic purification (reverse-phase HPLC) achieves >99% chemical purity [3].
Table 1: Key Synthetic Steps and Optimizations
Step | Reaction Conditions | Yield | Improvement Strategy |
---|---|---|---|
Aryl Coupling | Wittig reaction, -78°C, THF | 65% | Low-temperature stabilization |
13,14-Hydrogenation | H₂ (50 psi), Pd/C, ethanol | 92% | High-pressure catalysis |
Deprotection/Purification | TBAF, then HPLC (C18 column) | 85% | Gradient elution optimization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0